molecular formula C6H9NO4 B14216872 (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid CAS No. 757172-88-6

(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid

Cat. No.: B14216872
CAS No.: 757172-88-6
M. Wt: 159.14 g/mol
InChI Key: TXNWLQHSEQGNEE-LRYVRFSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is a unique compound characterized by its aziridine ring and carboxylic acid functional groups Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with an alkylating agent to form the aziridine ring. The reaction conditions often require the use of a base to deprotonate the amino group, facilitating the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid or aziridine ring.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.

    Medicine: Explored for its potential as a drug candidate or a precursor to pharmacologically active compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid involves its reactive aziridine ring, which can interact with various biological targets. The ring strain makes it highly reactive towards nucleophiles, allowing it to form covalent bonds with amino acids in proteins or other biomolecules. This reactivity can disrupt normal biological functions, making it useful in medicinal chemistry for designing enzyme inhibitors or other therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylic acid: Shares the aziridine ring but lacks the carboxyethyl group.

    Aziridine-2-carboxamide: Contains an amide group instead of a carboxylic acid.

    3-Arylaziridine-2-carboxylic acid derivatives: Functionalized aziridines with aryl groups.

Uniqueness

(2S)-1-(2-Carboxyethyl)aziridine-2-carboxylic acid is unique due to its specific combination of the aziridine ring and carboxyethyl group, which imparts distinct reactivity and potential biological activity. This combination allows for targeted interactions in synthetic and medicinal chemistry applications, distinguishing it from other aziridine derivatives.

Properties

CAS No.

757172-88-6

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-1-(2-carboxyethyl)aziridine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-5(9)1-2-7-3-4(7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)/t4-,7?/m0/s1

InChI Key

TXNWLQHSEQGNEE-LRYVRFSDSA-N

Isomeric SMILES

C1[C@H](N1CCC(=O)O)C(=O)O

Canonical SMILES

C1C(N1CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.